(R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride
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Overview
Description
®-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of pharmaceuticals and other organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced through amination reactions, often using reagents such as formaldehyde and ammonia or amines.
Protection of the Amino Group: The amino group is protected using tert-butyl carbamate (Boc) to form the tert-butyl carbamate derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
®-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine used in various chemical syntheses.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms, used in pharmaceuticals and as a chemical intermediate.
Uniqueness
®-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is unique due to its specific structural features, including the presence of the tert-butyl carbamate group and the aminomethyl substituent. These features confer unique reactivity and potential biological activities, distinguishing it from other piperidine derivatives .
Properties
IUPAC Name |
tert-butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13;/h9H,4-8,12H2,1-3H3;1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNNXYMAMJEVAA-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662564 |
Source
|
Record name | tert-Butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217632-30-8 |
Source
|
Record name | tert-Butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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